2-amino-N-(1,3-benzodioxol-5-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a heterocyclic compound that contains a thiazine ring fused with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazine derivatives with benzodioxole-containing compounds under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(6-chloro-2H-1,3-benzodioxol-5-yl)butanediamide: Shares a similar benzodioxole moiety but differs in the thiazine ring structure.
Pyrrolopyrazine derivatives: Contain a different heterocyclic core but exhibit similar biological activities.
Uniqueness
2-AMINO-N~6~-(1,3-BENZODIOXOL-5-YL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific combination of a thiazine ring and a benzodioxole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11N3O4S |
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Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(16)4-9(20-12)11(17)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,17)(H2,13,15,16) |
InChI Key |
IXBYTMLRAIFZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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